4-Nitro-2-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a nitro group, a thiophene ring, and a pyrazolo[1,5-c][1,3]benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Thiophene Ring Incorporation: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazine ring.
Coupling Reactions: The thiophene ring can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Reduction: Formation of 4-AMINO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL.
Substitution: Halogenated derivatives of the original compound.
Coupling: Various thiophene-substituted derivatives.
Scientific Research Applications
4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene and benzoxazine moieties may also contribute to its binding affinity to various enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXYPHENYL)[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]METHANONE
- 4-NITRO-N-[(2-{[2-(2-THIENYL)-1,3-THIAZOL-4-YL]CARBONYL}HYDRAZINO)CARBONOTHIOYL]BENZAMIDE
Uniqueness
4-NITRO-2-[2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-5-YL]PHENOL is unique due to its combination of a nitro group, thiophene ring, and pyrazolo[1,5-c][1,3]benzoxazine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15N3O4S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-nitro-2-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C20H15N3O4S/c24-17-8-7-12(23(25)26)10-14(17)20-22-16(13-4-1-2-5-18(13)27-20)11-15(21-22)19-6-3-9-28-19/h1-10,16,20,24H,11H2 |
InChI Key |
QBXJFNBAXULQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=C(C=CC(=C5)[N+](=O)[O-])O |
Origin of Product |
United States |
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